

Mass Spectrometry Fragmentation Pattern of Triphenylvinylsilane: A Technical Guide

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Compound of Interest

Compound Name: Triphenylvinylsilane

Cat. No.: B098950

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This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of **triphenylvinylsilane** ($C_{20}H_{18}Si$, M.W. 286.44 g/mol). Understanding the fragmentation behavior of this organosilicon compound is crucial for its accurate identification and characterization in complex matrices, a common requirement in materials science, organic synthesis, and pharmaceutical development.

Core Fragmentation Pathway

Under electron ionization (EI), **triphenylvinylsilane** undergoes a series of characteristic fragmentation events. The molecular ion ($[M]^{+ \cdot}$) is observed at a mass-to-charge ratio (m/z) of 286. The fragmentation is dominated by the cleavage of the silicon-phenyl bond, which is a common feature in the mass spectra of phenyl-substituted silanes.

The initial and most significant fragmentation step is the loss of a phenyl radical ($C_6H_5 \cdot$), leading to the formation of a highly stable diphenylvinylsilyl cation. This cation can subsequently lose a hydrogen atom to form a resonance-stabilized species. Further fragmentation involves the loss of the vinyl group and additional phenyl groups, resulting in a series of smaller, characteristic ions.

Quantitative Fragmentation Data

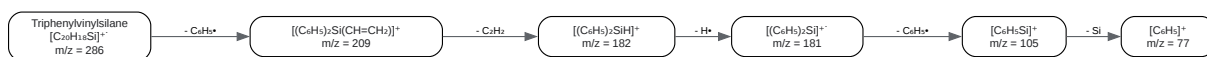
The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of **triphenylvinylsilane**. The relative abundance is based on the most intense peak (base peak) being normalized to 100%.

m/z	Proposed Fragment Ion	Relative Abundance (%)
286	$[\text{C}_{20}\text{H}_{18}\text{Si}]^{+\cdot}$ (Molecular Ion)	30
209	$[(\text{C}_6\text{H}_5)_2\text{Si}(\text{CH}=\text{CH}_2)]^+$	100
208	$[(\text{C}_6\text{H}_5)_2\text{Si}(\text{C}_2\text{H})]^+$	60
182	$[(\text{C}_6\text{H}_5)_2\text{SiH}]^+$	85
181	$[(\text{C}_6\text{H}_5)_2\text{Si}]^{+\cdot}$	95
131	$[(\text{C}_6\text{H}_5)\text{Si}(\text{CH}=\text{CH}_2)]^+$	40
105	$[\text{C}_6\text{H}_5\text{Si}]^+$	55
77	$[\text{C}_6\text{H}_5]^+$	20

Note: The relative abundances are estimations based on available spectral data and known fragmentation patterns of similar compounds.

Visualization of the Fragmentation Pathway

The fragmentation pathway of **triphenylvinylsilane** can be visualized as a logical relationship between the parent molecule and its fragment ions.



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Caption: Fragmentation pathway of **Triphenylvinylsilane** under EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides a detailed methodology for the analysis of **triphenylvinylsilane** using GC-MS, a standard and reliable technique for volatile and semi-volatile organic compounds.

1. Sample Preparation:

- **Standard Solution:** Prepare a stock solution of **triphenylvinylsilane** (e.g., 1 mg/mL) in a high-purity volatile solvent such as hexane or dichloromethane.
- **Working Solutions:** Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range for calibration.
- **Sample Matrix:** For the analysis of **triphenylvinylsilane** in a sample matrix, use an appropriate extraction method (e.g., liquid-liquid extraction with hexane or solid-phase extraction) to isolate the analyte and remove interfering substances. The final extract should be dissolved in a GC-compatible solvent.

2. GC-MS Instrumentation and Parameters:

- **Gas Chromatograph:** An Agilent 7890B GC system or equivalent.
- **Mass Spectrometer:** An Agilent 5977A Series GC/MSD or equivalent single quadrupole or ion trap mass spectrometer.
- **GC Column:** A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of aromatic compounds.
- **Injector:**
 - Mode: Splitless
 - Injector Temperature: 280 °C
 - Injection Volume: 1 µL

- Oven Temperature Program:
 - Initial Temperature: 100 °C, hold for 2 minutes
 - Ramp: 15 °C/min to 300 °C
 - Final Hold: Hold at 300 °C for 5 minutes
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI)
 - Electron Energy: 70 eV
 - Ion Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Mass Scan Range: m/z 40-400
 - Solvent Delay: 3 minutes

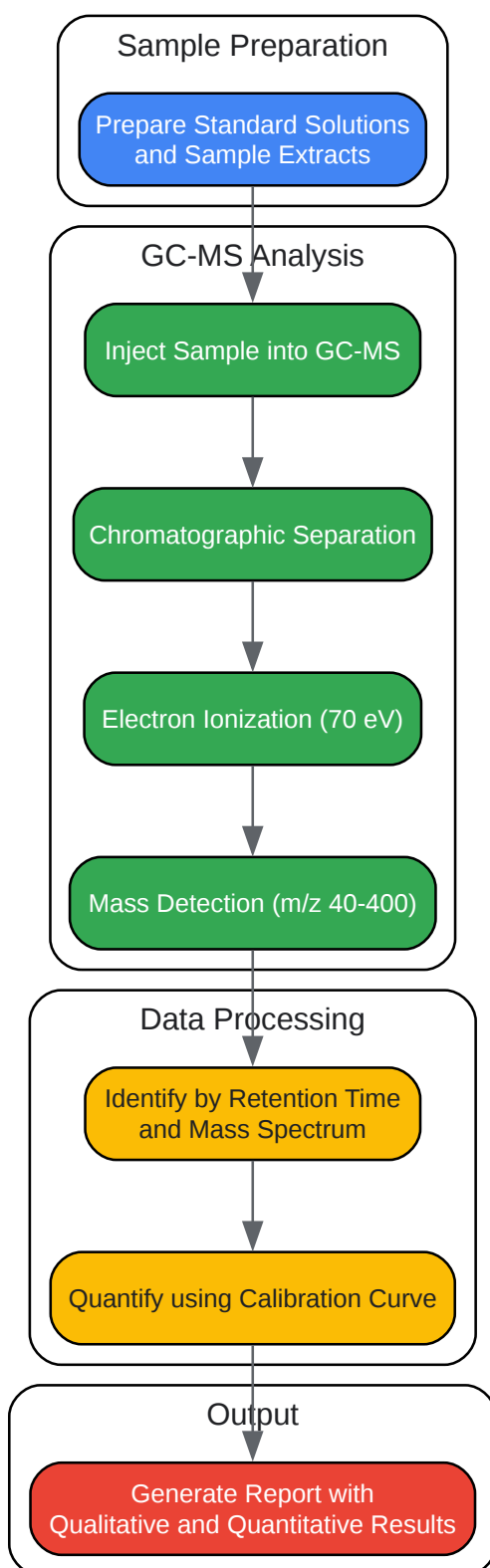
3. Data Acquisition and Analysis:

- Acquire the data in full scan mode to obtain the complete mass spectrum of the eluting compounds.
- Identify **triphenylvinylsilane** by its characteristic retention time and by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).
- For quantitative analysis, create a calibration curve using the peak areas of the standard solutions and perform a regression analysis.

This detailed protocol provides a robust starting point for the analysis of **triphenylvinylsilane**. Researchers may need to optimize the parameters based on their specific instrumentation and sample matrices.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the identification and quantification of **triphenylvinylsilane** using GC-MS.



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Caption: GC-MS workflow for **Triphenylvinylsilane** analysis.

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